molecular formula C7H13N3O B13090874 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol

Cat. No.: B13090874
M. Wt: 155.20 g/mol
InChI Key: FFWBGLMBEBGHKQ-UHFFFAOYSA-N
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Description

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is an organic compound that features both an imidazole ring and an ethanolamine moiety. This compound is of interest due to its unique structural properties, which allow it to participate in a variety of chemical reactions and make it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol typically involves the reaction of 2-aminoethylamine with an imidazole derivative. One common method involves the nucleophilic substitution of an imidazole ring with 2-aminoethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: Both the imidazole ring and the ethanolamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanolamine moiety can yield 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetaldehyde or 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)acetic acid.

Scientific Research Applications

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions and other active sites, while the ethanolamine moiety can participate in hydrogen bonding and other interactions. These properties allow the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethylamino)ethanol: Similar in structure but lacks the imidazole ring.

    Histamine: Contains an imidazole ring but has different functional groups.

    Ethanolamine: Lacks the imidazole ring and has simpler structure.

Uniqueness

2-(4-(2-Aminoethyl)-1H-imidazol-1-yl)ethanol is unique due to the presence of both an imidazole ring and an ethanolamine moiety. This combination allows it to participate in a wider range of chemical reactions and interact with a broader array of molecular targets compared to similar compounds.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-[4-(2-aminoethyl)imidazol-1-yl]ethanol

InChI

InChI=1S/C7H13N3O/c8-2-1-7-5-10(3-4-11)6-9-7/h5-6,11H,1-4,8H2

InChI Key

FFWBGLMBEBGHKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN1CCO)CCN

Origin of Product

United States

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